

Application Notes and Protocols for 4- Phenylpiperidine-4-methanol in Neuropharmacology Research

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Compound of Interest

Compound Name: **4-Phenylpiperidine-4-methanol**

Cat. No.: **B1266228**

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These application notes provide an overview of the neuropharmacological relevance of the **4-phenylpiperidine-4-methanol** scaffold, a core structure in numerous centrally acting agents. Due to the limited availability of specific data for **4-Phenylpiperidine-4-methanol**, this document focuses on the applications and methodologies associated with its closely related derivatives. The provided protocols and data are representative of the 4-phenyl-4-hydroxymethylpiperidine class of compounds and their interactions with key neuroreceptors.

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of drugs targeting the central nervous system (CNS). Derivatives of this structure are known to interact with a variety of neuroreceptors, including opioid, dopamine, serotonin, and sigma receptors. **4-Phenylpiperidine-4-methanol** serves as a key intermediate and a foundational structure for the development of novel neuropharmacological agents. Its derivatives have shown potential in the treatment of pain, psychosis, depression, and other neurological disorders.

Data Presentation: Receptor Binding Affinities of 4- Phenylpiperidine Derivatives

The following tables summarize the binding affinities (Ki) of representative 4-phenylpiperidine derivatives at various neuroreceptor targets. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities for Dopamine Receptors

Compound	Receptor Subtype	Ki (nM)	Radioligand	Source
4,4-difluoro-3-(phenoxyethyl)piperidine derivative (14a)	D4	0.3	[3H]-Spirerone	[1]
3-O-benzyl-N-phenylpiperidine derivative (8d)	D4	1980	[3H]-Spirerone	[2]
4-(4-cyano-3-fluorophenoxy)piperidine derivative (9m)	D4	21	[3H]-Spirerone	[3]

Table 2: Binding Affinities for Serotonin Receptors

Compound	Receptor Subtype	Ki (nM)	Radioligand	Source
ACP-103	5-HT2A	0.5 (pKi 9.3)	[3H]-Ketanserin	[4]
M100907	5-HT2A	-	-	[5]
4-Phenylpiperidine-2-carboxamide analogue (12)	5-HT2C	-	-	[6][7]

Table 3: Binding Affinities for Sigma Receptors

Compound	Receptor Subtype	Ki (nM)	Radioligand	Source
1- Phenylpiperazine derivative	σ1	1-10	[³ H]-(+)-Pentazocine	[8]
Haloperidol	σ1	-	[³ H]-(+)-Pentazocine	[9]
PPBP	σ1	-	-	[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in neuropharmacology and can be adapted for the evaluation of **4-Phenylpiperidine-4-methanol** and its derivatives.

Protocol 1: Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

- HEK293 cells stably expressing the human dopamine D4 receptor.
- Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
- Non-specific binding determinant: Haloperidol (10 μM final concentration).
- Test compound (e.g., a **4-Phenylpiperidine-4-methanol** derivative) at various concentrations.

- 96-well microplates.
- Glass fiber filters (GF/C).
- Scintillation cocktail.
- Liquid scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture and harvest HEK293-D4 cells.
 - Homogenize cells in ice-cold membrane preparation buffer.
 - Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris.
 - Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
 - Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
- Binding Assay:
 - In a 96-well plate, add in triplicate:
 - 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound at various concentrations.
 - 50 µL of [³H]-Spiperone (final concentration ~0.2 nM).
 - 150 µL of the membrane preparation (50-100 µg of protein).
 - Incubate at 30°C for 60 minutes with gentle agitation.
- Filtration and Counting:

- Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Measure radioactivity using a liquid scintillation counter.

- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC_{50} value from the resulting sigmoidal curve using non-linear regression.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Radioligand Binding Assay for Serotonin 5-HT2A Receptor

Objective: To determine the binding affinity (K_i) of a test compound for the human serotonin 5-HT2A receptor.

Materials:

- CHO cells stably expressing the human 5-HT2A receptor.
- Membrane preparation and assay buffers as in Protocol 1.
- Radioligand: $[^3H]$ -Ketanserin (specific activity ~70-90 Ci/mmol).
- Non-specific binding determinant: Spiperone (10 μ M final concentration).
- Test compound at various concentrations.

- Standard laboratory equipment for radioligand binding assays.

Procedure:

- Membrane Preparation: Follow the same procedure as in Protocol 1, using CHO-5-HT2A cells.
- Binding Assay:
 - In a 96-well plate, add in triplicate:
 - 50 μ L of assay buffer or 10 μ M Spiperone or test compound.
 - 50 μ L of [3 H]-Ketanserin (final concentration ~0.5 nM).
 - 150 μ L of the membrane preparation.
 - Incubate at 37°C for 30 minutes.
- Filtration and Counting: Follow the same procedure as in Protocol 1.
- Data Analysis: Follow the same procedure as in Protocol 1.

Protocol 3: Radioligand Binding Assay for Sigma-1 (σ_1) Receptor

Objective: To determine the binding affinity (K_i) of a test compound for the σ_1 receptor.

Materials:

- Rat liver homogenate as the source of σ_1 receptors.
- Assay buffer: 50 mM Tris-HCl, pH 8.0.
- Radioligand: [3 H]-(+)-Pentazocine (specific activity ~30-50 Ci/mmol).
- Non-specific binding determinant: Haloperidol (10 μ M final concentration).
- Test compound at various concentrations.

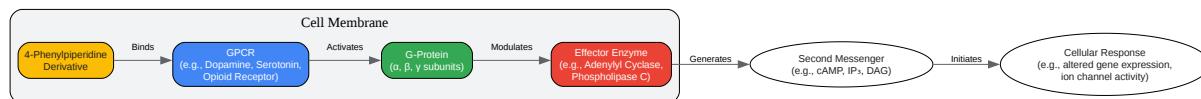
- Standard laboratory equipment for radioligand binding assays.

Procedure:

- Membrane Preparation:
 - Homogenize fresh or frozen rat liver in ice-cold 50 mM Tris-HCl buffer.
 - Centrifuge the homogenate at 30,000 x g for 20 minutes.
 - Resuspend the pellet in fresh buffer and repeat the centrifugation.
 - Resuspend the final pellet in assay buffer.
- Binding Assay:
 - In a 96-well plate, add in triplicate:
 - 50 µL of assay buffer or 10 µM Haloperidol or test compound.
 - 50 µL of [³H]-(+)-Pentazocine (final concentration ~2 nM).
 - 150 µL of the membrane preparation.
 - Incubate at 37°C for 120 minutes.
- Filtration and Counting: Follow the same procedure as in Protocol 1.
- Data Analysis: Follow the same procedure as in Protocol 1.

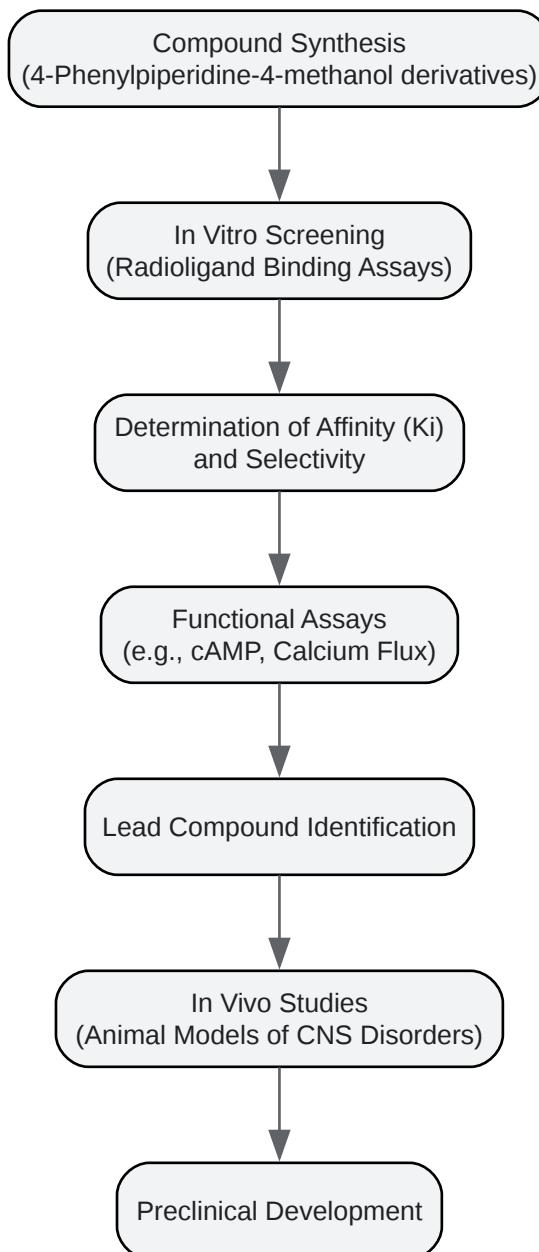
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways for G-protein coupled receptors (GPCRs) that are common targets for 4-phenylpiperidine derivatives, and a typical experimental workflow for compound evaluation.



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Caption: Generalized GPCR signaling pathway for 4-phenylpiperidine derivatives.



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Caption: Typical experimental workflow for neuropharmacological drug discovery.

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